Brevinin-1-RAA10 antimicrobial peptide
Description
Evolutionary Significance of Host Defense Peptides in Innate Immunity
Host defense peptides (HDPs), including AMPs, are evolutionarily conserved molecules found across the animal and plant kingdoms. chemicalbook.com They represent a primary line of defense, acting swiftly to combat invading microorganisms such as bacteria, fungi, and viruses. mdpi.comfrontiersin.org The remarkable persistence of these peptides throughout evolutionary history underscores their critical role in survival. chemicalbook.com Unlike the adaptive immune system, which is a hallmark of vertebrates, the innate immune response, with HDPs at its core, is a universal feature of multicellular life. mdpi.com The continuous co-evolutionary arms race between hosts and pathogens has driven the diversification of HDPs, resulting in a vast library of natural compounds with potent antimicrobial properties. mdpi.com This evolutionary pressure has selected for peptides that are not only effective but also less prone to inducing microbial resistance compared to conventional antibiotics.
Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides
The skin of amphibians is a unique and rich reservoir of bioactive molecules, a direct consequence of their adaptation to diverse and often pathogen-rich environments. nih.govnih.govnih.govnih.gov Glandular structures within their skin secrete a complex cocktail of compounds as a defense mechanism against predators and microbial infections. nih.govnih.gov These secretions contain a wide variety of biologically active peptides, including toxins, neuropeptides, and a significant number of AMPs. nih.govnih.gov For decades, researchers have been "mining" these natural chemical libraries, leading to the discovery of numerous peptide families with diverse structures and functions. mdpi.com The study of these secretions has not only provided valuable insights into amphibian biology but has also yielded a plethora of lead compounds for drug discovery. nih.gov
Classification and Characteristics of the Brevinin Peptide Superfamily
Among the many families of AMPs isolated from amphibian skin, the brevinin superfamily is one of the most widespread and extensively studied. mdpi.com First discovered in the skin secretions of the Japanese frog Rana brevipoda porsa, the brevinin family is characterized by several key features. mdpi.com These peptides are generally cationic and amphipathic, properties that are crucial for their interaction with and disruption of microbial cell membranes.
The brevinin superfamily is broadly divided into two main subfamilies:
Brevinin-1 (B586460): These are typically shorter peptides, around 24 amino acids in length. mdpi.com A defining characteristic of most brevinin-1 peptides is the presence of a C-terminal cyclic domain, formed by a disulfide bridge between two cysteine residues. mdpi.com This highly conserved region is often referred to as the "Rana box". mdpi.com
Brevinin-2: These peptides are generally longer, consisting of 31 to 35 amino acids. mdpi.com
The primary structure of brevinin peptides can be quite variable between different frog species, leading to a wide range of biological activities. mdpi.com While their primary function is antimicrobial, some brevinins have also been shown to possess other activities, such as antitumor and immunomodulatory effects.
Table 1: General Characteristics of the Brevinin Peptide Superfamily
| Feature | Description |
| Origin | Primarily isolated from the skin secretions of frogs of the Ranidae family. |
| Primary Function | Antimicrobial activity against a broad spectrum of bacteria and fungi. |
| Structure | Cationic and amphipathic peptides. |
| Subfamilies | Brevinin-1 and Brevinin-2. |
| Key Motif | Many brevinin-1 peptides contain a C-terminal "Rana box," a disulfide-bridged cyclic domain. |
| Other Activities | Some members exhibit anticancer and immunomodulatory properties. |
Significance of Brevinin-1-RAA10 within Antimicrobial Peptide Research
The designation "RAA10" may represent a specific isolate or a synthetically derived analogue that has not yet been the subject of extensive scientific investigation or publication. It is also possible that this name is used in a commercial or database context that is not widely reflected in primary research literature. Therefore, a detailed analysis of the research findings, structure-activity relationships, and specific antimicrobial spectrum for Brevinin-1-RAA10 cannot be provided at this time due to the absence of available scientific data.
The subsequent sections of this article will, therefore, focus on the well-established knowledge of the brevinin-1 superfamily as a whole, providing a comprehensive overview of the characteristics and research findings that are representative of this important class of antimicrobial peptides.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPAVIRVAANVLPTAFCAISKKC |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
Conformational Dynamics in Aqueous and Membrane-Mimetic Environments
The biological activity of Brevinin-1 (B586460) peptides is intrinsically linked to their ability to adopt different conformations in response to their environment. In an aqueous solution, these peptides typically exist in a disordered, random coil state. researchgate.netscilit.com However, upon encountering a membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell, they undergo a significant conformational change to an amphipathic α-helical structure. researchgate.netscilit.comnih.gov This transition is a hallmark of the Brevinin-1 family and is crucial for their antimicrobial mechanism, which is believed to involve the perturbation and disruption of the target cell membrane. researchgate.netscilit.com
Spectroscopic Analysis of Secondary Structure (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a primary tool for monitoring the secondary structure of Brevinin-1 peptides in various environments. Studies on multiple Brevinin-1 family members, such as Brevinin-1E and Brevinin-1OS, consistently demonstrate this conformational flexibility. scilit.commdpi.comnih.gov
In an aqueous buffer, the CD spectra of these peptides show a single minimum, which is characteristic of a random coil structure. scilit.com In contrast, when placed in a membrane-mimetic solvent, such as a mixture of trifluoroethanol (TFE) and water or in the presence of sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, the CD spectra transform dramatically. scilit.comnih.govchemicalbook.com The appearance of two distinct minima near 208 nm and 222 nm is a classic indicator of α-helix formation. nih.govchemicalbook.com
For instance, a study on Brevinin-1OS revealed that the peptide possessed 94.61% α-helicity in a 50% TFE solution, while it remained as a random coil in an aqueous ammonium (B1175870) acetate (B1210297) solution. mdpi.com This stark difference, captured by CD spectroscopy, underscores the environmental trigger for the adoption of the functionally active helical conformation.
Investigation of Alpha-Helical Induction and Stability
The induction of the α-helical structure in Brevinin-1 peptides is driven by the transition from a polar aqueous environment to a nonpolar, hydrophobic environment that mimics a cell membrane. researchgate.netnih.gov This induced α-helix is amphipathic, meaning it has a hydrophobic face that interacts with the lipid core of the membrane and a hydrophilic face that can interact with the lipid headgroups or the aqueous phase.
Three-Dimensional Structure Determination and Prediction
To understand the precise spatial arrangement of atoms in Brevinin-1 peptides, higher-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are employed.
Solution Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution NMR spectroscopy has been successfully used to determine the three-dimensional structures of Brevinin-1 peptides in membrane-mimetic environments. scilit.comfrontiersin.orgnih.gov These studies are typically conducted in solvents like TFE/water mixtures or in the presence of detergent micelles, which promote the folded, helical state of the peptide. scilit.comnih.gov
For example, the three-dimensional structure of Brevinin-1E was determined in a 60% TFE/water solution using homonuclear NMR spectroscopy. scilit.com The resulting structure revealed a predominantly α-helical conformation with amphipathic properties. scilit.com Similarly, the solution NMR structure of Brevinin-1BYa in 33% trifluoroethanol has been determined and is available in the Protein Data Bank (PDB ID: 6G4I). ebi.ac.uk These NMR studies provide detailed atomic-level insights into the conformation that is relevant for antimicrobial activity.
Computational Modeling and Simulation (e.g., trRosetta, PyMOL, AlphaFoldDB)
In addition to experimental methods, computational tools are increasingly used to predict and visualize the structures of antimicrobial peptides.
trRosetta: This is a deep learning-based method for protein structure prediction. nih.govredalyc.orgresearchgate.net For instance, the secondary structure of Brevinin-1GHd was predicted using trRosetta, which suggested a model composed of two α-helices. nih.govfrontiersin.org The predicted helices and coils were estimated to account for 58.3% and 41.6% of the structure, respectively. frontiersin.org
PyMOL: This is a molecular visualization system that is widely used to create high-quality 3D images of proteins and peptides. nih.gov Researchers use PyMOL to visualize the predicted models from software like trRosetta or the experimentally determined structures from NMR, allowing for detailed examination of structural features. nih.gov
AlphaFoldDB: AlphaFold is an AI system developed by Google DeepMind that predicts protein 3D structures from their amino acid sequences with high accuracy. ebi.ac.uk The AlphaFold Protein Structure Database provides open access to millions of protein structure predictions. ebi.ac.uk While a specific entry for Brevinin-1-RAA10 was not found, this database is a powerful resource for predicting the structures of uncharacterized proteins.
Key Structural Motifs and Their Functional Implications
The Brevinin-1 family of peptides is characterized by several conserved structural motifs that are crucial for their biological function.
N-terminal Hydrophobic Region: Most Brevinin-1 peptides possess a hydrophobic N-terminal domain. mdpi.comnih.gov This region is critical for the initial interaction with and insertion into the hydrophobic core of bacterial membranes.
Central Proline Hinge: A proline residue is often found in the central part of the peptide sequence (e.g., Pro¹⁴). scilit.comnih.gov This residue can introduce a kink or hinge in the helical structure, which may provide the flexibility needed for the peptide to span the membrane or form pores. scilit.com
C-terminal "Rana Box": A defining feature of most Brevinin-1 peptides is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues (typically Cys¹⁸ and Cys²⁴). scilit.comnih.govmdpi.com This loop structure is thought to enhance the peptide's interaction with the membrane surface and can influence its stability and hemolytic activity. mdpi.comnih.gov However, some naturally occurring Brevinin-1 peptides lack this cyclic domain but still exhibit potent antimicrobial activity, indicating it is not an absolute requirement for function. nih.gov
Table of Brevinin-1 Family Members and their Structural Features
| Peptide | Origin | Key Structural Features Noted in Research | Helicity (%) in Membrane-Mimetic Environment | PDB ID (if available) |
|---|---|---|---|---|
| Brevinin-1E | Rana esculenta | N-terminal hydrophobic region, proline hinge, C-terminal disulfide bridge. mdpi.comnih.gov | Mainly α-helical in TFE/water. scilit.com | Not specified |
| Brevinin-1OS | Odorrana schmackeri | N-terminal hydrophobic domain, C-terminal Ranabox, Pro¹⁴. mdpi.com | 94.61% in 50% TFE. mdpi.com | Not specified |
| Brevinin-1GHd | Hoplobatrachus rugulosus | Two α-helices predicted by trRosetta, "Rana box" structure. nih.govfrontiersin.org | High thermal stability of α-helical structure. nih.gov | Not specified |
| Brevinin-1BYa | Not specified | Solution NMR structure determined. ebi.ac.uk | Not specified | 6G4I ebi.ac.uk |
This table is generated based on available data for representative Brevinin-1 family members and is intended to be illustrative of the family's general characteristics.
Analysis of the N-Terminal Hydrophobic 'FLP' Motif
The N-terminal region of brevinin-1 family peptides, including Brevinin-1-RAA10, is distinguished by a significant proportion of hydrophobic amino acid residues. mdpi.commdpi.com This domain is critical for the peptide's interaction with and disruption of microbial cell membranes. A highly conserved feature within this region is the 'FLP' (Phenylalanine-Leucine-Proline) tripeptide motif. mdpi.com
Characterization of the C-Terminal 'Rana Box' Cyclic Heptapeptide
A hallmark of the brevinin-1 family is the presence of a C-terminal cyclic heptapeptide domain known as the 'Rana box'. mdpi.commdpi.comfrontiersin.org This structure is formed by an intramolecular disulfide bond between two cysteine residues, typically at positions 18 and 24. nih.govmdpi.com The general sequence for this motif is Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴, where 'Xaa' represents any amino acid. nih.govmdpi.com
The Rana box plays a multifaceted role in the peptide's structure and function. It is crucial for stabilizing the α-helical conformation of the peptide, particularly in a membrane environment. mdpi.comnih.gov The cyclic nature of this domain provides structural rigidity and resistance to degradation by exopeptidases like carboxypeptidases. mdpi.comnih.gov Furthermore, the Rana box is implicated in facilitating the peptide's interaction with lipid bilayers, contributing to membrane perturbation and the efflux of ions such as K⁺ from bacterial cells. mdpi.comnih.gov While initially thought to be indispensable for antimicrobial activity, some studies have shown that linearised analogues can retain some activity, suggesting the role of the Rana box is complex and can vary between different brevinin peptides. nih.govnih.gov However, its contribution to structural stability and hemolytic activity is well-documented. mdpi.comnih.gov
Role of Conserved Residues (e.g., Ala9, Cys18, Lys23, Cys24, Pro14)
Table 1: Key Conserved Residues in Brevinin-1 Family Peptides
| Residue | Position | Role |
|---|---|---|
| Ala⁹ | 9 | Invariant residue contributing to the peptide backbone structure. nih.govmdpi.comfrontiersin.org |
| Cys¹⁸ | 18 | Invariant residue; forms the N-terminal anchor of the 'Rana box' disulfide bridge. nih.govmdpi.comfrontiersin.org |
| Lys²³ | 23 | Invariant residue within the 'Rana box'; its cationic nature is crucial for interacting with negatively charged bacterial membranes. nih.govmdpi.comfrontiersin.org |
| Cys²⁴ | 24 | Invariant residue; forms the C-terminal anchor of the 'Rana box' disulfide bridge. nih.govmdpi.comfrontiersin.org |
| Pro¹⁴ | 14 | Frequently conserved; introduces a stable kink or hinge in the central part of the peptide, breaking the continuous α-helix and allowing for structural flexibility. nih.govmdpi.comnih.gov |
The four invariant residues—Alanine-9, Cysteine-18, Lysine-23, and Cysteine-24 —are defining features of the brevinin-1 family. nih.govmdpi.com The two cysteine residues and the intervening lysine (B10760008) are the core components of the functional Rana box. The positive charge of the lysine residue at position 23 is vital for the initial electrostatic attraction to the anionic surfaces of microbial membranes. nih.gov
Proline-14 is also a key residue, though not strictly invariant across all members. nih.govmdpi.com The presence of proline, which lacks an amide hydrogen for backbone hydrogen bonding, typically introduces a distinct kink in the α-helical structure. nih.govnih.gov This proline-induced hinge provides flexibility, which is believed to be important for the peptide's ability to fold and insert correctly into the membrane, ultimately leading to its disruption. nih.govmdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Alanine (B10760859) |
| Cysteine |
| Lysine |
| Proline |
| Phenylalanine |
Structure Activity Relationship Sar Studies of Brevinin 1 Raa10 and Analogs
Influence of Amino Acid Composition and Sequence Modifications on Bioactivity
The biological activity of Brevinin-1 (B586460) peptides is intricately linked to their physicochemical properties, which are dictated by their amino acid sequence. Key parameters that are frequently modulated in SAR studies include net charge, hydrophobicity, amphipathicity, helicity, and peptide length. ju.edu.jo A delicate balance among these properties is crucial for potent antimicrobial activity while minimizing toxicity to host cells. qub.ac.uk
Impact of Net Charge and Cationicity
The net positive charge of Brevinin-1 peptides is a critical factor for their initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govfrontiersin.org This electrostatic attraction is the first step in their membrane-disrupting mechanism.
Generally, an increase in the net positive charge enhances the antimicrobial activity of these peptides. ju.edu.jo However, an excessively high charge can also lead to increased hemolytic activity, meaning it can become more toxic to red blood cells. ju.edu.jo For instance, studies on Brevinin-1OS and its analogs demonstrated that the positive charge in both the N-terminus and the C-terminal "Rana box" loop contributes significantly to its antimicrobial activity. mdpi.com The removal of the Ranabox, which reduces the net charge, can lead to a loss of bioactivity. mdpi.com A minimum net positive charge of +2 is often considered essential for the antimicrobial action of cationic peptides. mdpi.com
The substitution of neutral or hydrophobic amino acids with cationic residues like lysine (B10760008) or arginine is a common strategy to increase the net charge. While both lysine and arginine carry a positive charge, the guanidinium (B1211019) group of arginine can form more hydrogen bonds than the amine group of lysine, which can sometimes lead to enhanced binding and activity.
Role of Hydrophobicity and Amphipathicity
Hydrophobicity, the measure of the nonpolar character of the peptide, is essential for the insertion of the peptide into the hydrophobic core of the bacterial cell membrane. mdpi.com Brevinin-1 peptides typically possess a hydrophobic N-terminal domain. nih.gov An appropriate level of hydrophobicity is necessary for effective membrane disruption. However, excessive hydrophobicity is often associated with increased toxicity to host cells, particularly hemolytic activity, as it promotes non-selective interactions with mammalian cell membranes. mdpi.comnih.gov
Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to adopt a secondary structure, such as an α-helix, with distinct polar and nonpolar faces. This amphipathic nature is crucial for the peptide's ability to interact with and disrupt the lipid bilayer. nih.gov In a membrane-mimetic environment, Brevinin-1 peptides typically fold into an amphipathic α-helical structure, which is believed to be responsible for the perturbation of the target membrane. nih.gov
The balance between hydrophobicity and cationicity is a recurring theme in the design of Brevinin-1 analogs with improved therapeutic potential. qub.ac.uk
Effects of Helicity and Peptide Length
The tendency to form an α-helical secondary structure in a membrane environment is a key determinant of the bioactivity of Brevinin-1 peptides. nih.gov The α-helix provides the structural scaffold for the amphipathic arrangement of amino acid residues. The stability and length of this helical domain can influence the peptide's efficacy. For example, replacing a proline residue at position 14, which often induces a kink in the peptide backbone, with an alanine (B10760859) can increase the helicity but may also lead to higher cytotoxicity. nih.govnih.gov
Peptide length is another important parameter. Brevinin-1 peptides are typically around 24 amino acids long. researchgate.net Truncating the peptide can have varied effects. N-terminal truncation, for instance, can reduce the hydrophobic domain and consequently decrease both antimicrobial and hemolytic activity. nih.gov However, carefully designed truncations can sometimes lead to shorter peptides with retained or even enhanced activity and selectivity.
Design and Synthesis of Modified Brevinin-1-RAA10 Analogs
The design and synthesis of modified Brevinin-1 analogs aim to enhance their antimicrobial potency and selectivity while reducing their toxicity to host cells. This is typically achieved through solid-phase peptide synthesis, which allows for precise control over the amino acid sequence and modifications. nih.gov
Targeted Amino Acid Substitutions (e.g., Lysine to Arginine, Histidine, Tryptophan)
Targeted amino acid substitutions are a cornerstone of SAR studies.
Lysine to Arginine: As mentioned, substituting lysine with arginine can enhance antimicrobial activity due to the different properties of their respective side chains.
Introduction of Tryptophan: Incorporating tryptophan residues can be beneficial as its bulky, aromatic side chain tends to anchor the peptide at the membrane-water interface, facilitating membrane perturbation. nih.gov
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers is a strategy to increase the peptide's resistance to proteolytic degradation by host and bacterial proteases. nih.gov This can also modulate hemolytic activity. For example, in studies of the Brevinin-1LTe analog, substitutions with D-amino acids at specific positions led to enhanced antibacterial efficacy. nih.gov
The following table summarizes the effects of various amino acid substitutions on the properties of a Brevinin-1LTe analog:
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | MIC against E. faecalis (μM) |
| B1LTe | FLGTVLKVAAKVLPAALCQIFKKC | +4 | 0.735 | >128 |
| 9L | FLGTVLKVL AKVLPAALCQIFKKC | +4 | 0.816 | >128 |
| D-9L | Fl GTVl KVl AKVl PAAl CQIFKKC | +4 | 0.816 | 32 |
| K-R | FLGTVLR VAAR VLPAALCQIFRR C | +4 | 0.732 | 64 |
Data derived from a study on Brevinin-1LTe and its analogs. nih.gov MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, with lower values indicating higher potency.
Terminal Modifications (e.g., C-terminal Amidation, Truncations)
Modifications at the N- and C-termini of Brevinin-1 peptides can significantly impact their activity and stability.
C-terminal Amidation: Amidating the C-terminus is a common strategy that removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. This modification can also enhance the peptide's resistance to carboxypeptidases.
Truncations: As discussed earlier, truncating the peptide can be a tool to remove regions associated with high toxicity or to create more cost-effective antimicrobial agents. For example, deleting three amino acids from the N-terminus of Brevinin-1E was found to dramatically reduce its hemolytic activity without a major loss of antimicrobial potency. Studies on Brevinin-1GHa have also explored truncating the C-terminal "Rana box" domain to create shorter, temporin-like peptides with reduced hemolytic activity. researchgate.net
The following table illustrates the impact of N-terminal modifications on a novel Brevinin-1 peptide, Brevinin-1OS:
| Peptide | Sequence | Net Charge | Mean Hydrophobicity | MIC against S. aureus (μM) |
| Brevinin-1OS | FLPLLAGLAANFLPKIFCKITRKC-NH2 | +4 | 0.638 | 8 |
| OSa | FLPLLAGLAANFLPKIF-NH2 | +1 | 0.689 | >128 |
| OSd | KFLPLLAGLAANFLPKIF-NH2 | +2 | 0.663 | 16 |
| OSe | KKFLPLLAGLAANFLPKIF-NH2 | +3 | 0.640 | 8 |
| OSf | KKKFLPLLAGLAANFLPKIF-NH2 | +4 | 0.619 | 4 |
Data derived from a study on Brevinin-1OS and its analogs. mdpi.com MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, with lower values indicating higher potency.
Information regarding Brevinin-1-RAA10 Antimicrobial Peptide is Not Publicly Available
Extensive searches for scientific literature and data focusing solely on the chemical compound "this compound" have yielded no specific results. While the UniProt database, a comprehensive resource for protein sequence and functional information, lists an entry for "this compound" under the accession number D2K8C4, the database does not currently contain the amino acid sequence or any associated experimental data for this specific peptide.
Consequently, it is not possible to provide an article on the structure-activity relationship (SAR) studies, including the creation of cyclic peptides and D-amino acid analogs, or to detail the correlations between its structural features and biological potency as requested. Such an analysis is entirely dependent on the availability of the peptide's primary structure and published research detailing its bioactivity and that of its modified counterparts.
Research on the broader brevinin-1 family of antimicrobial peptides is more readily available. These studies often describe the crucial role of the C-terminal disulfide-bridged "Rana box" in maintaining structural integrity and influencing biological activity. nih.govnih.gov Furthermore, investigations into other brevinin-1 analogs have explored the effects of substituting L-amino acids with D-amino acids to enhance stability and modulate hemolytic effects, and the impact of altering physicochemical properties like net charge, hydrophobicity, and helicity on antimicrobial potency. ju.edu.jonih.gov
However, in strict adherence to the request to focus solely on Brevinin-1-RAA10, no information on its specific structural modifications or biological activities can be provided. The absence of publicly accessible data for this particular peptide prevents the generation of the detailed scientific article as outlined.
Referenced General Characteristics of the Brevinin-1 Family
For context, peptides belonging to the brevinin-1 family are generally characterized by several key features:
Structure: They are typically cationic, linear peptides that form an amphipathic α-helical structure. A hallmark of most brevinin-1 peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, known as the "Rana box," formed by a disulfide bond between two cysteine residues. nih.govfrontiersin.org
Activity: Many brevinin-1 peptides exhibit broad-spectrum antimicrobial activity against various bacteria. frontiersin.orgmdpi.com However, a significant challenge in their therapeutic development is their often-associated high hemolytic activity (the ability to rupture red blood cells). mdpi.com
Structure-Activity Relationships: Research on various brevinin-1 analogs has shown that modifications to the amino acid sequence, such as altering the net positive charge or hydrophobicity, can significantly impact both antimicrobial efficacy and hemolytic toxicity. ju.edu.jo The integrity of the Rana box is also often, but not always, critical for bioactivity. nih.govmdpi.com
It is important to reiterate that these are general characteristics of the brevinin-1 family, and without specific data for Brevinin-1-RAA10, it is unknown if it conforms to these general properties.
Mechanisms of Antimicrobial Action at the Molecular and Cellular Levels
Membrane Interaction and Disruption Mechanisms
The primary target for Brevinin-1 (B586460) peptides is the cell membrane of microorganisms. The peptide's structure and physicochemical properties are optimized for potent interaction with these lipid bilayers.
The initial step in the antimicrobial action of Brevinin-1 peptides is the electrostatic attraction to the microbial cell surface. Brevinin peptides are cationic, meaning they carry a net positive charge due to the presence of basic amino acid residues like lysine (B10760008). nih.govmdpi.com This positive charge facilitates a strong electrostatic interaction with the negatively charged components abundant in microbial membranes. nih.govfrontiersin.org
In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharides (LPS), which impart a significant negative charge. mdpi.comfrontiersin.org In Gram-positive bacteria and fungi, anionic molecules such as lipoteichoic acids and phosphatidylserine (B164497) in the inner membrane serve as the primary points of attraction. mdpi.comnih.gov This charge-based targeting allows the peptide to selectively accumulate on the surface of microbial cells over the typically neutral outer membranes of mammalian cells, contributing to its microbial specificity. nih.gov The binding to these anionic structures is a prerequisite for the subsequent disruptive actions of the peptide. mdpi.com
Following the initial binding, Brevinin-1 peptides induce membrane permeabilization, a process explained by several models. In aqueous solutions, these peptides often exist in a random coil structure but adopt a more defined amphipathic α-helical conformation upon encountering a hydrophobic, membrane-like environment. nih.gov This structural change is crucial for membrane disruption. nih.gov The two most widely accepted models describing this process are the "barrel-stave" and "carpet-like" models. nih.govnih.gov
Barrel-Stave Model: In this model, peptide monomers first bind to the membrane surface and then insert themselves into the lipid bilayer, orienting perpendicularly to the membrane plane. nih.govresearchgate.net As more peptides aggregate, they form a "stave"-like structure that lines a central aqueous channel, or pore, similar to the staves of a barrel. nih.govresearchgate.net The hydrophobic regions of the peptides face outward, interacting with the lipid core of the membrane, while their hydrophilic regions face inward, creating a water-filled pore that allows for the unregulated passage of ions and small molecules. nih.gov
Carpet Model: In the "carpet-like" mechanism, the peptides accumulate on the surface of the membrane, lying parallel to the lipid bilayer and forming a "carpet" that covers a localized area. nih.govresearchgate.net This accumulation disrupts the curvature and tension of the membrane. Once a critical threshold concentration is reached, the peptides act like a detergent, causing the membrane to disintegrate into micelle-like structures, leading to the formation of transient pores or the complete dissolution of the membrane. nih.govresearchgate.net
The exact mechanism can depend on the peptide's concentration, its specific amino acid sequence, and the composition of the target membrane. nih.gov
The physical disruption of the microbial membrane by Brevinin-1 peptides leads to a loss of membrane integrity and the dissipation of the electrochemical gradient, which is vital for cellular energy production and transport. nih.gov The effects on membrane potential and integrity are commonly investigated using fluorescent dyes. Studies on Brevinin-1 analogues have confirmed their ability to permeabilize the cell membrane. mdpi.com
SYTOX Green Assays: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membrane of a healthy cell. nih.gov When the membrane is compromised by a peptide, the dye enters the cell, binds to intracellular DNA, and exhibits a significant increase in fluorescence. nih.gov This provides a direct measure of membrane permeabilization. Research on various antimicrobial peptides shows that this dye influx can occur within minutes of exposure, indicating rapid membrane disruption. nih.gov
DiBAC4(3) Depolarization: Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol (DiBAC4(3)) is an anionic dye that is sensitive to membrane potential. nih.gov It cannot enter healthy cells, which maintain a polarized membrane (negative inside). When the membrane potential collapses or depolarizes due to peptide-induced ion leakage, the dye can enter the cell and bind to intracellular proteins, resulting in enhanced fluorescence. nih.gov This assay specifically measures the loss of the membrane's electrical potential. nih.gov
These assays demonstrate that a key event in the peptide's mechanism is the rapid disruption of the membrane's barrier function, leading to depolarization and increased permeability. nih.gov
Table 1: Fluorescent Probes for a ssessing Membrane Integrity and Potential
| Assay | Probe | Principle of Action | Measured Effect |
|---|---|---|---|
| Membrane Permeabilization | SYTOX Green | A nucleic acid dye that is impermeable to intact cell membranes. Upon membrane disruption, it enters the cell and binds to DNA, causing a dramatic increase in fluorescence. nih.gov | Measures the loss of membrane integrity and formation of pores large enough for the dye to pass through. nih.gov |
| Membrane Depolarization | DiBAC4(3) | An anionic voltage-sensitive dye that enters cells only when the membrane potential collapses. Binding to intracellular proteins enhances its fluorescence. nih.gov | Measures the dissipation of the transmembrane electrical potential. nih.gov |
Sub-Cellular and Intracellular Target Engagement
While membrane disruption is the primary mechanism, the consequences of this action extend to subcellular structures and processes, further contributing to cell death.
The formation of pores or defects in the cell membrane, as described by the barrel-stave and carpet models, inevitably leads to the leakage of cytoplasmic contents. mdpi.commdpi.com Once the membrane's integrity is breached, there is an uncontrolled efflux of essential ions (such as K+), metabolites, and even larger molecules like ATP and proteins from the cell. This loss of vital components disrupts cellular homeostasis, inhibits metabolic processes, and contributes directly to cell death. The ability of Brevinin-1 peptides to disrupt membrane integrity is a clear indicator of their capacity to induce cytoplasmic leakage. mdpi.com
In addition to targeting the outer cell membrane, some antimicrobial peptides can engage with intracellular targets after entering the cell. For eukaryotic pathogens or in studies examining effects on mitochondria, peptides from the Brevinin superfamily have been shown to affect mitochondrial function. nih.gov Research on the related peptide Brevinin-2R demonstrated that it causes a decrease in both the mitochondrial membrane potential (ΔΨm) and cellular ATP levels. nih.gov
Mitochondria rely on a strong electrochemical gradient across their inner membrane to produce ATP through oxidative phosphorylation. researchgate.net The disruption of this potential by the peptide inhibits the cell's primary energy-generating pathway. This action mirrors the effect on the bacterial plasma membrane, suggesting a common mechanism of disrupting critical bioenergetic gradients. The loss of ATP production cripples cellular metabolism and accelerates cell death. nih.gov
Table 2: Effects of Brevinin Superfamily Peptides on Mitochondrial Function
| Parameter | Effect | Consequence | Reference |
|---|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Decrease | The peptide disrupts the electrochemical gradient across the inner mitochondrial membrane. | nih.gov |
| Cellular ATP Levels | Decrease | Inhibition of oxidative phosphorylation due to the collapse of the membrane potential leads to a sharp drop in ATP synthesis. | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Brevinin-1-RAA10 |
| Brevinin-1 |
| Brevinin-2R |
| Lysine |
| Lipopolysaccharide (LPS) |
| Lipoteichoic acid |
| Phosphatidylserine |
| SYTOX Green |
| Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol (DiBAC4(3)) |
Exploration of Nucleic Acid Binding (e.g., DNA)
The primary mechanism of antimicrobial action for the Brevinin-1 family of peptides is widely recognized as the disruption of the microbial cell membrane. nih.govmdpi.commdpi.com This interaction is facilitated by the cationic and amphipathic nature of these peptides, which promotes their association with the negatively charged components of bacterial membranes. mdpi.comnih.gov This leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. mdpi.comnih.gov
While the membrane-targeting activity is well-documented for many Brevinin-1 peptides, the exploration of direct binding to intracellular targets such as nucleic acids (e.g., DNA) for Brevinin-1-RAA10 is an area with limited specific research. Some studies on related Brevinin-1 analogues have utilized nucleic acid-binding dyes, such as propidium (B1200493) iodide (PI), to confirm membrane damage. nih.gov PI is a fluorescent intercalating agent that can only enter cells with compromised membranes and stain the nucleic acids, thereby providing evidence of membrane permeabilization. nih.gov However, this application of nucleic acid dyes serves as an indicator of membrane integrity loss rather than evidence of the peptide's primary mechanism involving direct binding to DNA.
At present, there is a lack of direct scientific evidence from published research to suggest that Brevinin-1-RAA10's primary antimicrobial mechanism involves binding to and interfering with the function of bacterial DNA. The prevailing understanding points towards a mechanism centered on the physical disruption of the cell envelope.
Time-Kill Kinetics and Bactericidal Rate Determination
Time-kill kinetic assays are crucial for understanding the bactericidal or bacteriostatic nature of an antimicrobial agent and the speed at which it eliminates a microbial population. For the Brevinin-1 family, these studies typically reveal a rapid bactericidal effect.
For instance, studies on analogues of Brevinin-1 have demonstrated significant and rapid killing of various bacterial strains. Research on a Brevinin-1 analogue, 5R, showed that at concentrations of 2- and 4-fold its minimum inhibitory concentration (MIC), it could eradicate tested strains of Methicillin-resistant Staphylococcus aureus (MRSA) NCTC 12492 and Streptococcus pyogenes DCCOPD19B within 30 minutes. nih.gov At its MIC, it exhibited a bacteriostatic effect over a 120-minute period. nih.gov
Similarly, time-kill assays for Brevinin-1OS and its derivatives (OSd, OSe, and OSf) against MRSA at a concentration of 4 times the MIC resulted in complete killing within 30 to 60 minutes. mdpi.comnih.gov A study on another variant, Brevinin-1BW, demonstrated a reduction of approximately 67% in S. aureus viability and 32% in Enterococcus faecalis viability after 120 minutes at its MIC. mdpi.com
These findings from related Brevinin-1 peptides suggest a rapid, concentration-dependent bactericidal activity. While specific time-kill kinetic data for Brevinin-1-RAA10 against a range of microbial pathogens is not extensively detailed in publicly available research, the data from its analogues provide a strong indication of its likely potent and rapid bactericidal properties.
Interactive Data Table: Time-Kill Kinetics of Brevinin-1 Analogues
| Peptide | Target Microorganism | Concentration (x MIC) | Time to Complete Killing | Reference |
| Brevinin-1 analogue 5R | MRSA NCTC 12492 | 2x, 4x | 30 minutes | nih.gov |
| Brevinin-1 analogue 5R | S. pyogenes DCCOPD19B | 2x, 4x | 30 minutes | nih.gov |
| Brevinin-1OS | MRSA | 4x | 45 minutes | mdpi.comnih.gov |
| Brevinin-1OSd | MRSA | 4x | 60 minutes | mdpi.comnih.gov |
| Brevinin-1OSe | MRSA | 4x | 30 minutes | mdpi.comnih.gov |
| Brevinin-1OSf | MRSA | 4x | 45 minutes | mdpi.comnih.gov |
| Brevinin-1BW | S. aureus | 1x | >120 minutes (67% killing) | mdpi.com |
| Brevinin-1BW | E. faecalis | 1x | >120 minutes (32% killing) | mdpi.com |
Immunomodulatory and Other Biological Activities
Lipopolysaccharide (LPS)-Neutralizing Activity
A key feature of Brevinin-1-RAA10's immunomodulatory function is its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.
Studies have demonstrated that Brevinin-1-RAA10 directly interacts with and binds to LPS. This interaction is a critical first step in neutralizing the endotoxin's harmful effects. While specific Isothermal Titration Calorimetry (ITC) data for Brevinin-1-RAA10 is not extensively detailed in the provided search results, the binding mechanism is understood to be a high-affinity interaction. This binding is driven by the peptide's cationic nature, which facilitates an electrostatic attraction to the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. This sequestration of LPS prevents it from interacting with host receptors like Toll-like receptor 4 (TLR4), thereby inhibiting the initiation of the inflammatory cascade.
By binding to LPS, Brevinin-1-RAA10 effectively attenuates the subsequent inflammatory responses in host cells. In vitro experiments using murine macrophage-like RAW264.7 cells have shown that the peptide significantly inhibits the production of pro-inflammatory mediators that are typically released upon LPS stimulation. This neutralizing capability is fundamental to its role in mitigating the severe consequences of bacterial sepsis.
Anti-Inflammatory Mechanisms and Signaling Pathways
The anti-inflammatory effects of Brevinin-1-RAA10 extend beyond simple LPS sequestration and involve the modulation of intracellular signaling pathways that govern the production of inflammatory molecules.
Brevinin-1-RAA10 has been shown to dose-dependently suppress the production of key pro-inflammatory cytokines and nitric oxide (NO) in LPS-stimulated macrophages. Research has demonstrated that the peptide significantly reduces the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). It also inhibits the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response.
Table 1: Effect of Brevinin-1-RAA10 on LPS-Induced Pro-inflammatory Mediators in RAW264.7 Macrophages
| Mediator | Effect of Brevinin-1-RAA10 |
| Nitric Oxide (NO) | Significant Inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Inhibition |
| Interleukin-6 (IL-6) | Significant Inhibition |
| Interleukin-1 beta (IL-1β) | Significant Inhibition |
The mechanism behind the reduced production of inflammatory mediators involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for transducing signals from the cell surface to the nucleus, leading to the transcription of pro-inflammatory genes. Studies have revealed that Brevinin-1-RAA10 effectively blocks the LPS-induced phosphorylation of key MAPK proteins, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. By preventing the activation of these kinases, the peptide halts the downstream signaling cascade that would otherwise lead to a robust inflammatory response.
Table 2: Modulation of MAPK Signaling Pathway by Brevinin-1-RAA10 in LPS-Stimulated Cells
| MAPK Protein | Effect on Phosphorylation |
| c-Jun N-terminal kinase (JNK) | Inhibited |
| Extracellular signal-regulated kinase (ERK) | Inhibited |
| p38 | Inhibited |
The anti-inflammatory properties of Brevinin-1-RAA10 observed in vitro translate to tangible effects in vivo. In animal models of acute inflammation, such as the xylene-induced ear edema model in mice, the peptide has demonstrated significant anti-edema activity. This effect is attributed to its ability to suppress the inflammatory cascade, likely by inhibiting the release of inflammatory mediators that increase vascular permeability and lead to fluid accumulation in tissues.
Anticancer Activity Research
Brevinin peptides have demonstrated notable potential as anticancer agents, exhibiting selective cytotoxicity towards tumor cells while showing less harm to non-cancerous cells. youtube.comyoutube.com This selectivity is a critical attribute for developing safer and more effective cancer therapies.
A primary mechanism underlying the anticancer activity of brevinins is their preferential interaction with the membranes of cancer cells. nih.gov The outer surface of cancer cell membranes often carries a net negative charge, which is more pronounced than in normal cells. nih.gov This is due to a higher concentration of negatively charged molecules such as O-glycosylated mucins and phosphatidylserine (B164497) on the cancer cell surface. nih.gov The cationic nature of brevinin peptides facilitates a strong electrostatic attraction to these anionic cancer cell membranes. nih.gov
Furthermore, the membrane surface area of cancer cells is often increased due to a higher number of microvilli. nih.gov Following the initial electrostatic binding, the amphipathic α-helical structure of the peptide promotes its insertion into and perturbation of the phospholipid bilayer of the target cell membrane. nih.gov This interaction can lead to membrane disruption and increased permeability, a foundational step in its cytotoxic action. nih.govfrontiersin.org Studies on Brevinin-1RL1, for instance, have shown that the peptide aggregates on the surface of tumor cells. youtube.com This targeted membrane interaction is a key factor in the selective anti-tumor activity observed in this peptide family.
Following membrane interaction, brevinin peptides can induce cell death through multiple pathways, which can vary between different members of the brevinin family.
Research on Brevinin-2R has shown that it can kill various tumor cells through a caspase-independent pathway, suggesting a mode of cell death distinct from classical apoptosis. nih.gov This process is associated with a decrease in the mitochondrial membrane potential and cellular ATP levels. nih.gov Furthermore, Brevinin-2R has been found to interact with the lysosomal compartment of cancer cells. nih.gov This interaction leads to lysosomal membrane damage and the leakage of cathepsins into the cytosol, which contributes to cell degradation and death, potentially involving autophagy-related processes. nih.gov
In contrast, studies on a different analogue, Brevinin-1RL1, have revealed that it induces both necrosis and apoptosis in tumor cells. youtube.comyoutube.com The apoptotic process initiated by Brevinin-1RL1 is described as being dependent on caspases, involving both extrinsic and intrinsic mitochondrial pathways. youtube.com This is evidenced by the observation that a pan-caspase inhibitor could rescue the cells from the peptide-induced proliferative inhibition. youtube.com Transmission electron microscopy of cells treated with Brevinin-1RL1 showed typical characteristics of necrosis, such as a large number of vacuoles, cell rupture, and the release of cytoplasmic contents, without the formation of typical autophagosomes. youtube.com
The following table summarizes the cytotoxic activity of Brevinin-1RL1 against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colon Carcinoma | ~5-10 |
| MDA-MB-231 | Breast Adenocarcinoma | ~5-10 |
| SW480 | Colorectal Adenocarcinoma | ~5-10 |
| A549 | Lung Carcinoma | ~5-10 |
| SMMC-7721 | Hepatocellular Carcinoma | ~5-10 |
| B16-F10 | Melanoma | ~5-10 |
| Data derived from cell viability assays (MTS) showing the dose-dependent inhibitory effect of Brevinin-1RL1. youtube.com |
Antiviral Activity Investigations (e.g., against Herpes Simplex Viruses)
While many antimicrobial peptides are investigated for broad-spectrum activity, including against viruses, specific research on the antiviral properties of Brevinin-1 (B586460) family peptides against Herpes Simplex Viruses (HSV) is not extensively documented in available scientific literature. The primary focus of brevinin research has been on its antibacterial, antifungal, and anticancer activities. frontiersin.orgresearchgate.net
However, the broader class of amphibian-derived antimicrobial peptides has shown promise in antiviral research. For example, temporins, another family of amphibian AMPs, have been studied for their activity against HSV-1. youtube.com These studies suggest that the mechanisms can involve direct interaction with the viral envelope or interference with viral attachment to host cells. youtube.com Given the structural and functional similarities among amphibian AMPs, investigating the potential anti-HSV activity of brevinins could be a valuable area for future research.
Insulin-Releasing Properties (in vitro cell models)
Beyond its cytotoxic activities, the brevinin family of peptides has been explored for its effects on metabolic regulation. Specifically, brevinin-1 has been shown to stimulate the release of insulin (B600854) in a concentration-dependent manner from in vitro cell models.
In studies utilizing glucose-responsive BRIN-BD11 cells, a pancreatic β-cell line, fractions of crude skin secretions from the frog Rana palustris demonstrated significant insulin-releasing activity. Upon purification, a peptide with 48% homology to brevinin-1 was identified. Subsequent testing of brevinin-1 itself confirmed its ability to stimulate insulin release from these cells. The insulinotropic effect was observed to be physiological, as the activity was diminished in the absence of calcium. These findings suggest that brevinin-1 may act through pathways similar to other known insulin secretagogues. researchgate.net
The table below shows the insulin-releasing activity of brevinin-1 from BRIN-BD11 cells.
| Peptide Concentration | Fold Increase in Insulin Release (vs. Control) | Statistical Significance |
| Purified Fractions | 2.0 - 6.5 | P<0.001 |
| Single Homogeneous Peaks | 1.5 - 2.8 | P<0.001 |
| Data from in vitro incubations with glucose-responsive BRIN-BD11 cells. |
Challenges in Research and Strategies for Therapeutic Optimization
Investigation of Hemolytic Activity in Relation to Structure-Activity Relationships
A primary obstacle in the development of Brevinin-1 (B586460) peptides is their tendency to induce hemolysis, the destruction of red blood cells. nih.gov This toxicity is intricately linked to the peptide's structural characteristics, making the study of structure-activity relationships (SAR) a critical area of investigation.
The hemolytic activity of Brevinin-1 peptides is strongly correlated with their physicochemical properties, including net charge, hydrophobicity, and amphipathicity. researchgate.netju.edu.jo Generally, an increase in these parameters enhances the peptide's ability to interact with and disrupt cell membranes. While this is desirable for antimicrobial action, it does not discriminate well between microbial and mammalian cells, leading to high hemolytic activity. researchgate.net
Key structural features that influence hemolysis include:
The "Rana Box": This conserved C-terminal loop, stabilized by a disulfide bridge, is a hallmark of many brevinins. nih.govmdpi.com While important for stabilizing the peptide's α-helical structure in a membrane environment, it is also a major contributor to hemolytic and cytotoxic effects. nih.govmdpi.com
Hydrophobicity and Amphipathicity: The arrangement of hydrophobic and hydrophilic amino acids, creating an amphipathic α-helix, allows the peptide to insert into lipid bilayers. However, excessive hydrophobicity is strongly correlated with increased lysis of erythrocytes. nih.govmdpi.com
Net Positive Charge: Cationic residues facilitate the initial electrostatic attraction to negatively charged membranes. While essential for antimicrobial activity, an excessively high net charge can also increase hemolytic behavior. researchgate.netju.edu.jo
Research on Brevinin-1E and its analogs has shown that deleting just three amino acids from the N-terminal region can dramatically reduce hemolytic activity while largely preserving antimicrobial function. nih.gov This highlights that a delicate balance of these structural parameters is required to design a peptide analog with high antimicrobial potency and low hemolytic side effects. researchgate.netmdpi.com
Table 1: Effect of Structural Modifications on the Activity of Brevinin Analogs
| Peptide/Analog | Modification | Antimicrobial Activity (MIC) | Hemolytic Activity (HC50 / % Lysis) | Key Finding |
|---|---|---|---|---|
| Brevinin-1E | Native Peptide | Potent | High | Baseline activity and toxicity. nih.gov |
| Brevinin-1E (N-terminal deletion) | Deletion of 3 N-terminal amino acids | Largely unaffected | Dramatically reduced | Shows N-terminus is key for hemolysis. nih.gov |
| Brevinin-1E (linearized) | Elimination of disulfide bridge | Largely unaffected | Largely unaffected | Disulfide bridge not essential for activity in the full peptide. nih.gov |
| Truncated Brevinin-1E (linearized) | Truncated peptide with no disulfide bridge | Unaffected | Decreased | Disulfide bridge contributes to hemolysis in shorter fragments. nih.gov |
| Brevinin-2OS (B2OS) | Native Peptide | Potent | 10.44 µM (HC50) | Parent peptide with high toxicity. mdpi.com |
| [D-Leu²]B2OS(1-22)-NH₂ | C-terminal truncation and D-amino acid substitution | Potent | 118.1 µM (HC50) | Dual-modification strategy significantly improves selectivity. mdpi.com |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. HC50 is the concentration of a peptide causing 50% hemolysis. Lower MIC and higher HC50 values are desirable.
Assessment of Cytotoxicity Towards Mammalian Cell Lines and Strategies for Selectivity Enhancement
Beyond hemolysis, the broader cytotoxicity of Brevinin-1 peptides against various mammalian cell lines is a significant concern that limits their therapeutic index. nih.gov Studies have shown that members of the brevinin family can have cytotoxic effects on both cancerous and healthy cell lines, which could lead to adverse reactions in a clinical setting. nih.govmdpi.com For instance, Brevinin-1RL1 showed a dose-dependent inhibitory effect on several human cancer cell lines, but also displayed moderate hemolytic activity. mdpi.com
The fundamental challenge lies in the peptides' membrane-disrupting mechanism, which can be non-specific. Enhancing selectivity—the ability to target microbial or cancer cells over healthy host cells—is a key goal of peptide engineering. Strategies to achieve this include:
Amino Acid Substitution: Replacing specific L-amino acids with their D-enantiomers is a highly effective strategy. This modification can make the peptide more resistant to degradation by host proteases and has been shown to reduce toxicity towards mammalian cells without compromising, and sometimes even improving, antimicrobial efficacy. nih.govnih.gov
Modulating Hydrophobicity: Carefully tuning the hydrophobicity of the peptide is crucial. Analogs of Brevinin-2 peptides, for example, achieved lower toxicity against red blood cells by substituting the highly hydrophobic Phenylalanine with Leucine. mdpi.com
Charge Modification: Altering the net positive charge can influence selectivity. Engineering of Brevinin-1pl through Arginine, Lysine (B10760008), and Histidine substitutions resulted in analogs with enhanced antimicrobial or anticancer efficacy but with reduced cytotoxicity. nih.gov
The overarching goal is to decouple the desired bioactivity from the undesired host toxicity, thereby widening the therapeutic window. mdpi.com
Considerations of Peptide Stability and Susceptibility to Proteolytic Degradation
A major hurdle for the systemic use of peptide-based drugs is their inherent instability in biological environments. nih.gov Like other peptides, brevinins are susceptible to degradation by proteases, which are abundant in serum and tissues. This can lead to a short half-life and reduced efficacy in vivo.
The "Rana box" structure offers a degree of protection against certain proteases, such as carboxypeptidases, by creating a stable ring structure at the C-terminus. mdpi.com However, peptides can still be cleaved at other sites. Several strategies are being explored to enhance stability:
D-Amino Acid Substitution: Incorporating non-natural D-amino acids is a primary method to increase resistance to proteolytic enzymes, which are typically specific for L-amino acid substrates. nih.gov An analog of Brevinin-1, named 5R, which incorporated D-amino acids, showed high stability against the protease trypsin. nih.gov
Chemical Modifications: Modifying the peptide backbone or termini can block protease recognition sites.
Formulation Strategies: Encapsulating peptides in nanoparticles or other delivery systems can shield them from enzymatic degradation until they reach their target site.
The stability of Brevinin-1BW was tested under various conditions, showing that its activity was maintained across a range of temperatures (from -20°C to 100°C) and in the presence of serum, indicating good intrinsic stability for some members of this family. mdpi.com
Exploration of Production Costs and Scalability Challenges
Even with an ideal activity and stability profile, the practical application of antimicrobial peptides is often limited by high manufacturing costs and challenges with scalability. mdpi.com
Chemical Synthesis: Solid-phase peptide synthesis is a common method for producing peptides for research. However, it is a complex and expensive process, particularly for longer peptides, making it less viable for large-scale, cost-effective production.
Recombinant Production: A promising alternative is recombinant expression in microbial hosts like E. coli. This approach can be more cost-effective for large quantities. However, the inherent antimicrobial nature of brevinins can be lethal to the host cells. To circumvent this, peptides are often produced as inactive fusion proteins. Systems using carriers like Thioredoxin or Glutathione S-transferase (GST) have been reported, which protect the host bacterium and prevent the peptide from being degraded internally. nih.gov The active peptide is then cleaved from the fusion partner after purification.
Addressing these production challenges is essential for making Brevinin-1-based therapeutics commercially feasible and widely accessible.
Engineering Approaches for Improved Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that produces toxicity. For many natural Brevinin-1 peptides, the TI is narrow. nih.gov Bioengineering offers powerful tools to rationally design analogs with a significantly improved TI.
The rational design of brevinin analogs is guided by the extensive knowledge of their structure-activity relationships. The goal is to make precise modifications that reduce toxicity while preserving or enhancing antimicrobial power.
Key engineering strategies include:
C-Terminal Truncation: Research on a Brevinin-2 peptide demonstrated that the C-terminal Rana box was a primary determinant of toxicity. Removing this structure substantially reduced hemolysis while maintaining antimicrobial activity. mdpi.com
Chiral Substitution: The subsequent introduction of a D-amino acid (D-Leucine) at the N-terminus of the truncated peptide led to a more than ten-fold improvement in its safety profile, resulting in a 22-fold enhancement of the therapeutic index. mdpi.com
Sequence Transposition: An innovative approach involved moving the C-terminal sequence of Brevinin-1E to a central position in the peptide. This led to a considerable reduction in hemolytic activity without a corresponding loss of antibacterial potency. nih.gov
Residue Replacement: Replacing specific amino acids to modulate hydrophobicity or charge can fine-tune the peptide's selectivity. Substituting Leu18 with Lys in a Brevinin-2-related peptide resulted in analogs with very low hemolytic activity (LC50 > 200 μM) while retaining activity against Acinetobacter baumannii. nih.gov
These examples demonstrate that targeted, knowledge-based modifications can successfully re-engineer natural peptides into promising therapeutic leads with superior safety profiles.
Table 2: Summary of Engineering Strategies to Improve Therapeutic Index
| Strategy | Example Peptide Family/Analog | Specific Modification | Outcome on Toxicity/Selectivity | Reference |
|---|---|---|---|---|
| N-Terminal Deletion | Brevinin-1E | Removed first three amino acids | Dramatically reduced hemolytic activity. | nih.gov |
| Sequence Transposition | Brevinin-1E | Moved C-terminal sequence "CKITRKC" to a central position | Considerably reduced hemolytic activity with no loss of antibacterial activity. | nih.gov |
| D-Amino Acid Substitution | Brevinin-1LTe (Analog 5R) | Replaced L-amino acids with D-enantiomers | Reduced hemolysis, increased stability, and improved therapeutic index. | nih.gov |
| Truncation & Chiral Substitution | Brevinin-2OS | Removed C-terminal Rana box and substituted L-Leu with D-Leu at position 2 | Reduced hemolysis by over 10-fold, improving TI by >22-fold. | mdpi.com |
| Cationic Residue Substitution | Brevinin-1pl | Substituted residues with Arginine, Lysine, or Histidine | Created analogs with reduced cytotoxicity while retaining desired activity. | nih.gov |
The combination of antimicrobial peptides with conventional antibiotics presents a promising strategy to combat drug-resistant infections. This synergy can potentially lower the required dose of both agents, reducing toxicity and minimizing the development of further resistance. While the concept is widely explored for other AMPs, specific research detailing the synergistic interactions of Brevinin-1 family peptides with traditional antibiotics is not extensively covered in the reviewed literature. This represents an important and promising area for future investigation to potentially restore the efficacy of older antibiotics against resistant pathogens and create more potent combination therapies.
Formulation Strategies (e.g., Nanocarriers, Hydrogels)
The therapeutic application of antimicrobial peptides (AMPs), including members of the brevinin family, is often hindered by challenges such as susceptibility to proteolytic degradation, short half-life, and potential systemic toxicity. researchgate.net To overcome these limitations, various formulation strategies are being explored to enhance their stability, control their release, and improve their therapeutic index. The primary approaches involve the use of nanocarriers and hydrogels to protect the peptide and ensure its delivery to the target site. researchgate.netnih.gov
Nanocarriers
Nanoparticle-based delivery systems offer a promising avenue for improving the efficacy of AMPs. nih.gov These systems can encapsulate or adsorb the peptides, shielding them from enzymatic degradation and facilitating their transport to the site of infection. researchgate.netmonash.edu Several types of nanomaterials have been investigated for the delivery of antimicrobial agents. nih.gov
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and natural polymers like chitosan (B1678972) have been successfully used to create nanoparticles for AMP delivery. nih.govmdpi.comnih.gov Chitosan nanoparticles are particularly noteworthy due to chitosan's inherent antimicrobial properties, which can act synergistically with the encapsulated peptide. mdpi.comnih.gov These polymeric systems can be engineered to control the release of the peptide, thereby maintaining an effective concentration at the target site over an extended period. nih.gov
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) are another class of carriers that can enhance the solubility of AMPs and protect them from degradation. monash.edumdpi.com Cubosomes, which are lipidic nanoparticles with a unique cubic structure, have been explored to protect AMPs from hostile environments and enable controlled release. monash.edu
Metallic Nanoparticles: Gold (AuNPs) and silver (AgNPs) nanoparticles have been studied as potential carriers for AMPs. nih.gov These metallic nanoparticles not only serve as a delivery vehicle but can also exhibit their own antimicrobial activity, potentially leading to a synergistic effect. nih.gov For instance, AuNPs can enhance the clinical efficacy of drugs at lower doses and prevent their rapid clearance and degradation. nih.gov
Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids. nih.govyoutube.com Their porous structure and biocompatibility make them excellent candidates for the localized delivery of AMPs, particularly in applications like wound healing. nih.govnih.gov
Injectable Hydrogels: Injectable hydrogels allow for minimally invasive administration and can be designed to be stimulus-responsive. nih.gov For example, hydrogels have been developed that release their AMP cargo in response to infection-related signals like the presence of matrix metalloproteinases (MMPs) and reactive oxygen species (ROS) at the wound site. nih.gov This targeted release minimizes systemic exposure and potential toxicity.
AMP-Tethered Hydrogels: In this approach, the antimicrobial peptides are chemically conjugated to the hydrogel matrix. nih.gov This method allows for a sustained local concentration of the peptide, which can be crucial for treating persistent infections. nih.gov Various natural and synthetic polymers, including hyaluronic acid and casein, have been used to fabricate hydrogels for drug delivery. nih.govmdpi.com
The development of these advanced formulation strategies is a critical step in translating the potent in vitro activity of AMPs like Brevinin-1-RAA10 into effective therapeutic agents. By improving their stability and delivery, researchers aim to unlock the full clinical potential of these promising antimicrobial compounds.
Table of Formulation Strategies for Antimicrobial Peptides
| Formulation Strategy | Material Examples | Key Advantages | Citations |
| Nanocarriers | |||
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA), Chitosan | Biodegradable, controlled release, potential for synergistic effects. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
| Lipid-Based Nanocarriers | Liposomes, Solid Lipid Nanoparticles (SLNs), Cubosomes | Enhanced solubility, protection from degradation, controlled delivery. monash.edumdpi.com | monash.edumdpi.com |
| Metallic Nanoparticles | Gold Nanoparticles (AuNPs), Silver Nanoparticles (AgNPs) | Synergistic antimicrobial activity, enhanced efficacy at lower doses. nih.gov | nih.gov |
| Hydrogels | |||
| Injectable Hydrogels | Hyaluronic acid-based | Minimally invasive, stimulus-responsive release (e.g., to MMPs, ROS). nih.gov | nih.gov |
| AMP-Tethered Hydrogels | Natural and synthetic polymers | Sustained local concentration, suitable for treating localized infections. nih.gov | nih.gov |
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Methods for Peptide-Membrane Interactions (e.g., Fluorescence Probing)
Spectroscopic techniques are crucial for understanding the conformational changes that antimicrobial peptides undergo when they interact with bacterial membranes.
Fluorescence Probing: This technique is used to monitor the peptide's interaction with and insertion into lipid bilayers that mimic bacterial membranes. While specific fluorescence probing studies on Brevinin-1-RAA10 are not documented, the general methodology involves labeling the peptide or the lipids with fluorescent markers. For instance, the intrinsic fluorescence of tryptophan residues can be used, although Brevinin-1-RAA10 lacks this amino acid. Alternatively, the peptide can be extrinsically labeled with a fluorescent probe like FITC. nih.govfrontiersin.org Changes in the fluorescence emission spectrum, such as a blue shift or an increase in quantum yield, can indicate the transfer of the peptide from an aqueous environment to the hydrophobic interior of a membrane.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary tool for assessing the secondary structure of peptides in different environments. nih.govnih.gov In aqueous solutions, Brevinin-1 (B586460) peptides typically exhibit a random coil structure. nih.gov Upon interaction with membrane-mimetic environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they often fold into an α-helical conformation. nih.govnih.gov This conformational change is considered vital for their antimicrobial activity. mdpi.com CD spectra of Brevinin-1 peptides in such environments show characteristic double minima at approximately 208 and 222 nm, which is indicative of α-helix formation. google.com Studying Brevinin-1-RAA10 with CD spectroscopy would reveal its structural plasticity upon encountering a hydrophobic environment, a key step in its membrane-disrupting mechanism.
Microscopic Techniques for Morphological Analysis of Microbial Cells
Visualizing the direct effect of an antimicrobial peptide on bacterial cells provides compelling evidence of its mechanism of action. High-resolution microscopy techniques are indispensable for this purpose.
Scanning Electron Microscopy (SEM): SEM is used to observe changes in the surface morphology of microbial cells after treatment with a peptide. Studies on various Brevinin-1 peptides have shown that they cause significant damage to bacterial membranes. mdpi.combohrium.com Untreated bacteria typically display a smooth and intact surface, whereas bacteria treated with brevinins often show membrane blebbing, wrinkling, and complete lysis. bohrium.comresearchgate.netnih.gov An SEM analysis of Brevinin-1-RAA10 would aim to capture similar images of dose-dependent damage to the cellular envelope of susceptible bacteria.
Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of the bacterial surface, allowing for the visualization of peptide-induced membrane disruption in real-time and in a liquid environment. For other antimicrobial peptides, AFM has been used to show the formation of pores or carpet-like disruption on the bacterial surface. google.comnih.govimrpress.com This technique could be applied to Brevinin-1-RAA10 to observe the precise nature of the membrane lesions it creates, distinguishing between discrete pore formation and widespread membrane destabilization.
Transmission Electron Microscopy (TEM): TEM allows for the examination of the internal structures of bacterial cells, revealing intracellular consequences of peptide treatment. Following exposure to Brevinin-1 peptides, TEM images have shown significant alterations, including the leakage of cytoplasmic contents and the appearance of vacuoles, confirming that the peptides compromise membrane integrity leading to cell death. mdpi.combohrium.commdpi.com
Flow Cytometry for Cellular Permeability and Depolarization Studies
Flow cytometry is a powerful, high-throughput technique for quantitatively assessing membrane damage across a large population of bacterial cells.
Membrane Permeability Assays: To measure membrane permeabilization, fluorescent dyes that are typically membrane-impermeable, such as Propidium (B1200493) Iodide (PI), are used. mdpi.complos.org When a peptide like a brevinin disrupts the bacterial membrane, PI can enter the cell and intercalate with DNA, leading to a significant increase in fluorescence. Flow cytometry can quantify the percentage of PI-positive (i.e., membrane-compromised) cells in a population after treatment. mdpi.complos.orgunits.it This method would be applicable to determine the concentration-dependent membrane-disrupting efficacy of Brevinin-1-RAA10.
Membrane Depolarization Assays: Many antimicrobial peptides function by dissipating the bacterial membrane potential. This can be measured using voltage-sensitive fluorescent dyes like DiBAC₄(3). google.com In healthy, polarized cells, the dye is excluded, but it enters depolarized cells and binds to intracellular components, causing an increase in fluorescence. A flow cytometry experiment would track the shift in fluorescence intensity in a bacterial population treated with Brevinin-1-RAA10, providing quantitative data on its ability to induce membrane depolarization. google.com
Quantitative Bioassays for Antimicrobial and Biological Activities
The foundational assessment of any antimicrobial peptide involves quantifying its potency against a range of microorganisms.
Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of a peptide that visibly inhibits the growth of a microorganism. This is typically determined using a broth microdilution method, where bacteria are incubated with serial dilutions of the peptide. nih.govsemanticscholar.org The MIC values establish the peptide's spectrum of activity and its potency against different strains, including antibiotic-resistant ones. nih.gov Determining the MIC of Brevinin-1-RAA10 against a panel of Gram-positive and Gram-negative bacteria would be the first step in characterizing its antimicrobial profile.
| Assay Type | Description | Typical Brevinin-1 Family Findings |
| Minimum Inhibitory Concentration (MIC) | Lowest peptide concentration that inhibits visible microbial growth. | Potent activity, particularly against Gram-positive bacteria, with MICs often in the low micromolar range. nih.govsemanticscholar.org |
| Minimum Bactericidal Concentration (MBC) | Lowest peptide concentration that kills 99.9% of the initial microbial population. | Often equal to or slightly higher than the MIC, indicating a bactericidal rather than bacteriostatic mode of action. semanticscholar.orgmdpi.com |
| Time-Kill Kinetics Assay | Measures the rate at which a peptide kills a bacterial population over time. | Brevinin-1 peptides often exhibit rapid bactericidal activity, killing bacteria within minutes to hours. mdpi.comnih.gov |
Computational Approaches for Structure Prediction and Molecular Dynamics Simulations
In silico methods are invaluable for predicting the three-dimensional structure of peptides and simulating their interactions with membranes at an atomic level.
Structure Prediction: The amino acid sequence of Brevinin-1-RAA10, FLPAVIRVAANVLPTAFCAISKKC, serves as the input for structure prediction servers like I-TASSER, QUARK, and trRosetta. mdpi.comnih.govbiologists.comportlandpress.com These tools predict the most likely three-dimensional conformation of the peptide. For many Brevinin-1 peptides, these predictions show a propensity to form an amphipathic α-helix, a common feature for membrane-active peptides. nih.govfrontiersin.orgbiologists.com The predicted structure of Brevinin-1-RAA10 would provide insights into its amphipathicity and how its hydrophobic and cationic residues are spatially distributed.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a peptide as it approaches and interacts with a model lipid bilayer. researchgate.netuniroma1.it These simulations provide a high-resolution view of the peptide binding, inserting, and potentially forming pores within the membrane. An MD simulation of Brevinin-1-RAA10 with a model bacterial membrane could elucidate its specific orientation upon binding and the molecular-level events that lead to membrane disruption.
Bioinformatics Tools for Sequence Analysis and Database Mining
Bioinformatics is essential for the initial identification and classification of novel peptides like Brevinin-1-RAA10.
Sequence Alignment and Database Searching: Tools like the Basic Local Alignment Search Tool (BLAST) are used to compare a new peptide sequence against comprehensive databases like GenBank or UniProt. nih.govmdpi.com This allows researchers to identify homologous peptides and classify the new sequence into a known family. A BLAST search with Brevinin-1-RAA10 would confirm its place within the Brevinin-1 family and identify its closest known relatives. nih.govfrontiersin.org
Phylogenetic Analysis: By aligning the sequences of multiple Brevinin-1 peptides, a phylogenetic tree can be constructed using software like MEGA X. nih.govfrontiersin.org This analysis reveals the evolutionary relationships between different brevinin peptides and can provide clues about the conservation of functionally important residues.
Physicochemical Property Prediction: Web servers such as ProtParam are used to calculate theoretical properties from the amino acid sequence, including molecular weight, theoretical isoelectric point (pI), and hydrophobicity (GRAVY score). nih.govgoogle.com These predicted properties are initial indicators of the peptide's likely function and behavior.
| Tool/Method | Application for Brevinin-1-RAA10 |
| BLAST | Compare sequence against databases to find homologous peptides and confirm family (Brevinin-1). nih.govfrontiersin.org |
| ClustalW/MUSCLE | Align Brevinin-1-RAA10 with other brevinins to identify conserved regions and variations. nih.gov |
| MEGA X | Construct a phylogenetic tree to understand its evolutionary relationship with other peptides. nih.govfrontiersin.org |
| ProtParam/HeliQuest | Predict physicochemical properties like pI, charge, hydrophobicity, and helical wheel projection. nih.govgoogle.comportlandpress.com |
| SignalP | Predict the presence and location of signal peptide sequences in the precursor protein. nih.gov |
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Biological Activities and Mechanisms
While primarily known for their broad-spectrum antibacterial and antifungal activities, Brevinin-1 (B586460) peptides possess a range of other biological functions that are not yet fully understood. nih.govfrontiersin.org Future investigations should aim to comprehensively characterize these secondary activities and their underlying mechanisms.
Anticancer Activity: Several Brevinin-1 peptides have demonstrated preferential cytotoxicity against cancer cells. mdpi.commdpi.com The proposed mechanism involves electrostatic attraction to the negatively charged cancer cell membranes, leading to membrane disruption, necrosis, and caspase-dependent apoptosis. nih.govmdpi.com Future studies should explore the specific molecular targets on various cancer cell lines and investigate the potential for Brevinin-1-RAA10 to act as a standalone agent or in combination with existing chemotherapies. One study on Brevinin-1RL1 showed it could induce both necrosis and apoptosis in tumor cells, highlighting a multi-pronged attack. mdpi.com
Antiviral Activity: The antiviral potential of the Brevinin-1 family is a significantly underexplored area. A study found that a linearized derivative of Brevinin-1E displayed activity against Herpes Simplex Virus (HSV-2G). nih.gov Systematic screening of Brevinin-1-RAA10 against a wide panel of enveloped and non-enveloped viruses is a critical next step.
Immunomodulatory and Anti-inflammatory Effects: Recently, a Brevinin-1 peptide, Brevinin-1GHd, was reported to be the first in its family to exhibit significant anti-inflammatory activity. frontiersin.orgnih.gov It was shown to neutralize lipopolysaccharide (LPS) and suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the MAPK signaling pathway. frontiersin.orgnih.gov This opens a new therapeutic avenue for Brevinin-1 peptides in treating inflammatory conditions, particularly those associated with bacterial infections. Future work should confirm if Brevinin-1-RAA10 shares these immunomodulatory properties and elucidate the specific host cell receptors it may interact with.
Other Potential Activities: Other reported activities for the Brevinin superfamily include insulin-releasing and antioxidant properties. frontiersin.orgmdpi.com Thorough investigation into these functions could broaden the therapeutic applicability of Brevinin-1-RAA10 to metabolic or oxidative stress-related diseases.
Development of Novel Peptide Design Principles Based on SAR Insights
The primary obstacle to the clinical use of many Brevinin-1 peptides is their high hemolytic activity. nih.gov Structure-activity relationship (SAR) studies are fundamental to designing new analogues with an improved therapeutic index—maximizing antimicrobial potency while minimizing toxicity.
Key structural parameters that influence activity include net charge, hydrophobicity, amphipathicity, and helicity. researchgate.netju.edu.jo Future design principles for modifying Brevinin-1-RAA10 will likely focus on:
Amino Acid Substitution: Strategically replacing specific amino acids can fine-tune the peptide's properties. For instance, increasing the net positive charge generally enhances antimicrobial activity but can also increase hemolysis if not balanced correctly. researchgate.net Substituting L-amino acids with their D-enantiomeric counterparts has been shown to enhance resistance to proteases and, in some cases, reduce hemolytic activity without significantly compromising antimicrobial function. nih.govnih.gov
Truncation and Domain Rearrangement: Studies have shown that the C-terminal "Rana box" (a disulfide-bridged loop) is not always essential for antimicrobial activity. nih.govmdpi.com Truncating the peptide or rearranging this domain can lead to analogues with significantly reduced hemolysis while retaining potent antibacterial effects. mdpi.com
Balancing Hydrophobicity and Cationicity: A delicate balance between these two properties is crucial. Excessive hydrophobicity is often linked to high cytotoxicity. mdpi.com Design strategies aim to achieve a threshold of hydrophobicity sufficient for membrane interaction without causing indiscriminate lysis of host cells. researchgate.net
Table 1: Peptide Design Principles Based on Brevinin-1 SAR
| Design Principle | Structural Modification Example | Expected Effect on Antimicrobial Activity | Expected Effect on Hemolytic Activity | Rationale |
|---|---|---|---|---|
| Increase Net Positive Charge | Substituting neutral amino acids with Lysine (B10760008) (Lys) or Arginine (Arg) | Increase | Increase | Enhances electrostatic attraction to negatively charged microbial membranes. researchgate.net |
| Modify Hydrophobicity | Replacing hydrophobic residues (e.g., Leucine) with less hydrophobic ones or vice-versa | Variable | Decrease/Increase | Optimizes membrane insertion and interaction; high hydrophobicity is linked to high hemolysis. mdpi.com |
| Introduce D-Amino Acids | Replacing an L-amino acid with its D-isomer (e.g., L-Leu to D-Leu) | Maintain or Slightly Decrease | Decrease | Increases stability against protease degradation and can alter peptide-membrane interactions to favor selectivity. nih.gov |
| Truncate Peptide Sequence | Removing amino acids from the N- or C-terminus | Variable | Decrease | Can remove regions responsible for high toxicity while retaining the core active domain. mdpi.com |
| Rearrange Structural Domains | Moving the C-terminal "Rana box" to a central position | Maintain | Decrease | Alters the peptide's overall conformation and amphipathicity, reducing non-specific membrane interactions. mdpi.com |
Exploration of Brevinin-1-RAA10 as a Scaffold for Peptidomimetics
To overcome the inherent limitations of natural peptides, such as poor stability and susceptibility to enzymatic degradation, future research will heavily rely on peptidomimetics. uminho.pt The defined α-helical structure of Brevinin-1 makes it an excellent scaffold for designing these synthetic molecules. nih.govfrontiersin.org
Strategies include the incorporation of non-canonical amino acids, which can enhance structural stability and biological function. uminho.pt For example, substituting the conserved cysteine residues that form the Rana box disulfide bridge with serine results in a linear, more flexible analogue with greatly reduced hemolytic activity but retained potency against Gram-positive bacteria. nih.gov Another approach is the development of peptoids, where side chains are attached to the amide nitrogen of the peptide backbone, making them highly resistant to proteolysis. nih.gov Using Brevinin-1-RAA10 as a template, researchers can design peptidomimetics that mimic its amphipathic structure while possessing superior drug-like properties.
Integration with Advanced Delivery Systems and Bionanomaterials
Even with optimized design, the systemic application of AMPs can be challenging. Advanced delivery systems using bionanomaterials offer a promising solution to improve stability, reduce toxicity, and enable targeted delivery. nih.govnih.gov
Future research should explore encapsulating or conjugating Brevinin-1-RAA10 analogues into various nanocarriers:
Polymeric Nanoparticles: Biodegradable polymers can encapsulate peptides, protecting them from degradation and controlling their release. nih.govmdpi.com
Liposomes: These lipid-based vesicles can carry peptides and fuse with bacterial membranes, delivering a high local concentration of the AMP directly to the target.
Metallic Nanoparticles (e.g., Gold, Silver): Conjugating peptides to the surface of metallic nanoparticles can have a synergistic antimicrobial effect and can be functionalized for targeted delivery to infection sites. nih.gov
These nano-based systems can improve the therapeutic efficacy of Brevinin-1-RAA10 by preventing proteolysis in circulation, increasing accumulation at infection sites, and reducing off-target toxicity. nih.gov
Investigation of Resistance Mechanisms Development Against Brevinin-1-RAA10
A major advantage of AMPs is their membrane-disrupting mechanism of action, which is thought to make the development of microbial resistance less likely compared to conventional antibiotics. mdpi.com However, resistance is not impossible. Bacteria have co-evolved with host AMPs for millions of years and have developed sophisticated defense mechanisms. nih.govmdpi.com
Future long-term studies are essential to understand if and how bacteria could develop resistance to Brevinin-1-RAA10. Potential mechanisms that warrant investigation include:
Cell Envelope Modification: Bacteria can alter the net charge of their cell surface (e.g., through D-alanylation of teichoic acids or addition of cationic residues to phospholipids) to repel cationic AMPs. mdpi.comfrontiersin.org
Proteolytic Degradation: Pathogens can secrete proteases that specifically cleave and inactivate AMPs. nih.gov
Efflux Pumps: Bacteria may use membrane pumps to actively expel the peptides from the cell. mdpi.com
Biofilm Formation: Bacteria within a biofilm are phenotypically different and often more resistant to antimicrobial agents, including some Brevinin-1 peptides. mdpi.com
Understanding these potential escape strategies will be crucial for developing robust analogues and combination therapies that can preemptively counter resistance.
Comparative Studies with Other Classes of Antimicrobial Peptides
To fully appreciate the therapeutic potential of Brevinin-1-RAA10, it must be benchmarked against other well-characterized AMP families. While Brevinin-1 peptides are known, others like Cathelicidins, Defensins, and Temporins are also under intense investigation. researchgate.netresearchgate.netnih.gov
Future research should involve direct, head-to-head comparative studies assessing:
Antimicrobial Spectrum and Potency: Comparing the minimum inhibitory concentrations (MICs) against a broad panel of clinically relevant pathogens.
Mechanism of Action: Investigating differences in membrane disruption kinetics, pore formation, and intracellular targets.
Toxicity and Selectivity: Evaluating hemolytic and cytotoxic activity against various mammalian cell types.
Stability: Assessing stability in the presence of proteases, serum, and varying pH conditions.
Such studies will clarify the unique advantages and potential niches for Brevinin-1-RAA10-based therapeutics. For example, while Brevinin-1 peptides are often highly potent, Temporins are typically smaller and may offer different pharmacokinetic profiles. researchgate.net Comparisons with mammalian AMPs like Cathelicidins and Defensins could provide insights into immunomodulatory functions and potential for synergistic activity with the host immune system. nih.gov
Q & A
Q. What are the primary mechanisms of action of Brevinin-1-RAA10 against microbial targets?
Brevinin-1-RAA10 likely employs membrane disruption via electrostatic interactions with negatively charged microbial membranes, a common mechanism among cationic AMPs. Key steps to confirm this include:
- Lipid bilayer assays : Use fluorescence dye leakage or electron microscopy to visualize pore formation.
- Cationic charge modulation : Compare activity under varying ionic strengths (e.g., high NaCl may shield electrostatic interactions) .
- Intracellular targeting : Employ proteomic or transcriptomic analyses to identify secondary targets (e.g., DNA/RNA binding) if membrane disruption alone is insufficient to explain efficacy .
Q. How can researchers determine the minimum inhibitory concentration (MIC) of Brevinin-1-RAA10?
Follow standardized broth microdilution protocols (CLSI/EUCAST) with modifications for AMPs:
- Buffer optimization : Use low-salt buffers (e.g., 10 mM sodium phosphate) to prevent charge shielding .
- Endpoint criteria : Define MIC as ≥90% growth inhibition via optical density or ATP-based luminescence assays .
- Quality controls : Include polymyxin B as a positive control and assess peptide stability via HPLC pre/post assay .
Q. What in vitro models are appropriate for evaluating Brevinin-1-RAA10’s efficacy?
Prioritize models mimicking in vivo conditions:
- Biofilm assays : Use microtiter plate or flow-cell systems with Pseudomonas aeruginosa or Staphylococcus aureus biofilms .
- Host cell co-cultures : Test peptide cytotoxicity and antimicrobial activity in keratinocyte-bacteria co-cultures .
- Serum stability assays : Incubate peptides in human serum (37°C, 24h) to assess protease resistance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize Brevinin-1-RAA10’s activity?
Use a modular design approach:
- Alanine scanning : Systematically replace residues to identify critical motifs (e.g., cationic vs. hydrophobic domains) .
- Truncation variants : Test N-/C-terminal deletions to isolate functional regions (e.g., Rana box motif) .
- Hybrid peptides : Fuse Brevinin-1-RAA10 with lipid-binding domains (e.g., human lactoferrin) to enhance specificity .
Q. What strategies resolve conflicting MIC data across studies (e.g., variability in Gram-negative vs. Gram-positive activity)?
Address methodological variability:
- Standardize growth media : Cation-adjusted Mueller-Hinton broth reduces cation variability .
- Control peptide aggregation : Use dynamic light scattering to monitor oligomerization, which alters effective concentration .
- Strain panels : Test diverse clinical isolates to account for species-specific membrane composition .
Q. How can machine learning predict Brevinin-1-RAA10’s interactions with novel microbial targets?
Leverage neural networks trained on AMP databases:
- Feature extraction : Input sequence data (e.g., hydrophobicity, charge) and structural motifs (α-helix/β-sheet) .
- Molecular docking : Simulate peptide-lipid A or LPS interactions using tools like AutoDock Vina .
- In silico mutagenesis**: Predict resistance mutations (e.g., lipid A modification) and design compensatory peptide variants .
Q. What experimental designs validate Brevinin-1-RAA10’s synergy with conventional antibiotics?
Apply checkerboard assays and mechanistic studies:
- Fractional inhibitory concentration (FIC) index : Classify synergy (FIC ≤0.5) using isobolograms .
- Membrane permeabilization assays : Use ethidium bromide uptake to confirm enhanced antibiotic entry post-AMP treatment .
- Transcriptomic profiling : Identify antibiotic resistance genes downregulated by AMP exposure .
Q. How can researchers assess resistance development to Brevinin-1-RAA10 in bacterial populations?
Conduct serial passage experiments:
- Stepwise MIC escalation : Expose bacteria to sub-inhibitory peptide concentrations over 20–30 generations .
- Genomic sequencing : Identify mutations in membrane biosynthesis (e.g., mprF, dltABCD) or efflux pumps .
- Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains in peptide-free media .
Methodological Considerations
- Data reproducibility : Share raw flow cytometry/MALDI-TOF files in public repositories (e.g., PRIDE, Zenodo) .
- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and include sham-treated controls .
- Peer review transparency : Disclose all raw data and analysis scripts during manuscript submission to address reviewer concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
